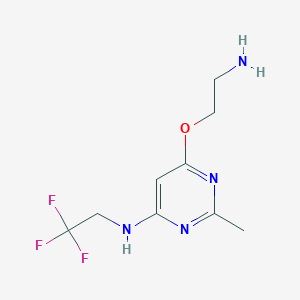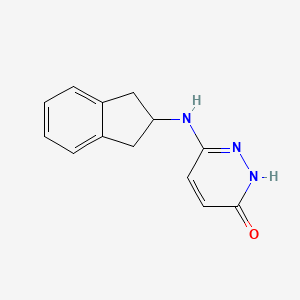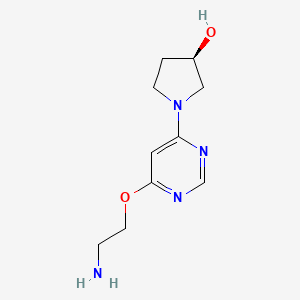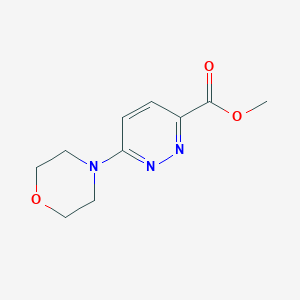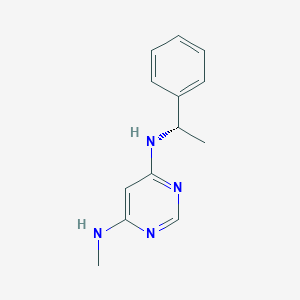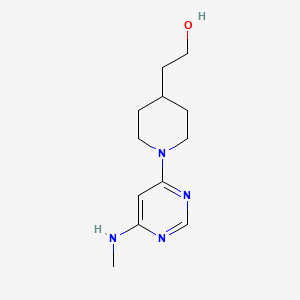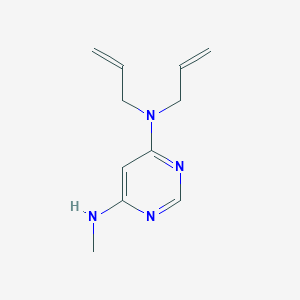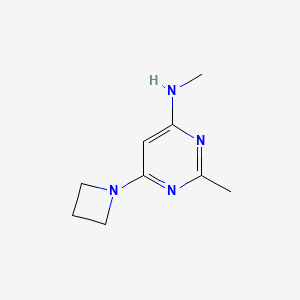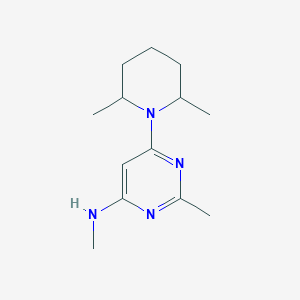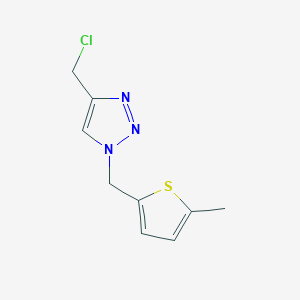
4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole (CMMT) is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile compound that has been widely used in various fields such as organic synthesis, drug discovery, and biochemistry. CMMT is a synthetic molecule, which is synthesized from a variety of starting materials, such as thiophenes, chloromethyl groups, and triazoles. CMMT has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
Syntheses of Energetic Salts and Materials
One application involves the synthesis of triazolyl-functionalized monocationic energetic salts, which were prepared through reactions involving similar triazole derivatives. These salts exhibit good thermal stability and relatively high density, suggesting their potential use in energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Corrosion Inhibition
Another significant application is in corrosion inhibition. A study on a similar triazole derivative demonstrated its efficiency as a corrosion inhibitor for mild steel in acidic media. This highlights the potential of triazole compounds in protecting metals against corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Molecular Interactions and Bonding Studies
Triazole derivatives are also studied for their π-hole tetrel bonding interactions. Research focusing on ethyl 2-triazolyl-2-oxoacetate derivatives demonstrated how these interactions are analyzed through Hirshfeld surface analysis and DFT calculations, which can be crucial for designing molecular materials with specific properties (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Antileishmanial Activity
Further, the antileishmanial activity of 1,2,4-triazole derivatives with morpholine has been investigated, showing that these compounds have significant antiparasitic effects. This implies their potential in developing treatments for leishmaniasis (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2018).
Tautomerism Studies
The tautomerism of triazole derivatives has also been a subject of study, providing insights into the structural dynamics of these molecules, which is vital for understanding their chemical behavior and potential applications (Kubota & Uda, 1975).
properties
IUPAC Name |
4-(chloromethyl)-1-[(5-methylthiophen-2-yl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S/c1-7-2-3-9(14-7)6-13-5-8(4-10)11-12-13/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOCWQGPDPKJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



